If Channel Inhibition: 1-Oxo Scaffold Advantage
SAR studies on bradycardic agents revealed that the 1-oxo-1,2,3,4-tetrahydroisoquinoline ring system is the optimal structure for both in vitro potency and in vivo efficacy, outperforming the non-oxidized 1,2,3,4-tetrahydroisoquinoline scaffold. One optimized derivative, (R)-10a, demonstrated an IC50 of 0.32 μM against If currents in guinea pig pacemaker cells and showed potent bradycardic activity in rats with minimal influence on blood pressure after oral administration [1].
| Evidence Dimension | In vitro If current inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.32 μM for (R)-10a (a 1-oxo-1,2,3,4-tetrahydroisoquinoline derivative) |
| Comparator Or Baseline | 1,2,3,4-tetrahydroisoquinoline derivatives (non-oxidized) showed inferior in vitro potency and in vivo efficacy |
| Quantified Difference | The 1-oxo scaffold was deemed 'optimum' for potency and efficacy; non-oxidized analogs were less effective |
| Conditions | Guinea pig pacemaker cells for If current inhibition; anesthetized rats for bradycardic activity |
Why This Matters
This data confirms that the 1-oxo functionality is essential for achieving therapeutic bradycardic effects, directly influencing the selection of this scaffold over non-oxidized alternatives for cardiovascular drug discovery programs.
- [1] Kubota, H.; Kakefuda, A.; Watanabe, T.; et al. Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines and Related Analogues as a New Class of Specific Bradycardic Agents Possessing If Channel Inhibitory Activity. J. Med. Chem. 2003, 46(22), 4728-4740. View Source
